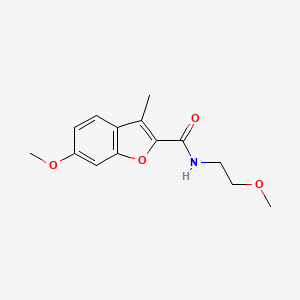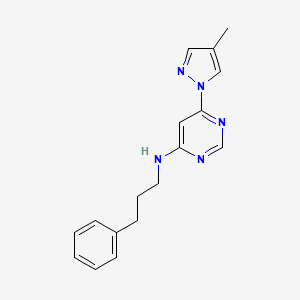![molecular formula C16H17N9 B6443672 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine CAS No. 2548981-73-1](/img/structure/B6443672.png)
9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .科学研究应用
9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine has been studied extensively in the scientific research field, with a number of potential applications being identified. It has been used as a tool to study the modulation of cell adhesion and migration, as well as the inhibition of protein kinases and the stimulation of the immune system. In addition, this compound has been used to study the effects of drugs on the central nervous system, as well as to study the effects of chemotherapy and radiation on cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and its ability to inhibit the growth of certain bacteria.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit significant photophysical properties, which can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Pyrazolopyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with purine metabolism pathways.
Pharmacokinetics
The compound’s significant photophysical properties and its potential as a strategic compound for optical applications suggest that it may have unique pharmacokinetic properties .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their anticancer potential and enzymatic inhibitory activity . This suggests that the compound may have similar effects.
Action Environment
The compound’s significant photophysical properties and its potential for optical applications suggest that it may be sensitive to light and other environmental factors .
实验室实验的优点和局限性
The use of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine in laboratory experiments offers a number of advantages. It is a highly stable compound that can be synthesized in a variety of ways, and it has a variety of potential applications in the scientific research field. Additionally, this compound is a small molecule that is easy to work with in the laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments, including the fact that the mechanism of action is not yet fully understood, and that it has not been studied extensively in humans.
未来方向
The potential applications of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the effects of this compound on the modulation of cell adhesion and migration, as well as its ability to inhibit the growth of certain bacteria. Additionally, further research could be conducted on the effects of this compound on the modulation of cytokines involved in the immune response, and its potential use as an anti-inflammatory agent. Finally, further research could be conducted on the effects of this compound on the central nervous system, as well as its potential use in the treatment of cancer.
合成方法
9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine can be synthesized by a variety of methods, including the reaction of methylenebis(4-aminopiperidine) with 9-methyl-6-hydroxy-9H-purine in the presence of a base. This reaction produces a cyclic amide, which can then be reduced to the desired product. Alternatively, this compound can be synthesized via a two-step process involving the condensation of 4-aminopiperidine with 9-methyl-6-hydroxy-9H-purine in the presence of a base, followed by reduction with sodium borohydride. Both methods produce high yields of this compound and can be used in a variety of laboratory settings.
生化分析
Biochemical Properties
The 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a purine analogue, it can act as an antimetabolite, interfering with the normal metabolic processes of purines
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have shown cytotoxic activity against colon, breast, and lung carcinoma cells
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism
属性
IUPAC Name |
9-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-22-11-19-14-15(22)17-10-18-16(14)24-8-6-23(7-9-24)12-3-5-25-13(21-12)2-4-20-25/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPLVHNZPDGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)

![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![3-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
![9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443648.png)
![3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443654.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443662.png)
![N-[4-(difluoromethoxy)phenyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443681.png)
![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline](/img/structure/B6443687.png)
![3-[methyl(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443698.png)
